6-Methoxyindane-1-carbaldehyde
Description
Historical Context of Indane Chemistry
Indane, a bicyclic hydrocarbon with the chemical formula C₉H₁₀, consists of a benzene (B151609) ring fused to a cyclopentane (B165970) ring. wikipedia.orgontosight.ai First isolated in the 19th century during early investigations into hydrocarbons, the study of indane and its derivatives has significantly contributed to the broader understanding of cyclic and aromatic compounds in organic chemistry. goong.com Naturally occurring at low levels in coal tar, indane is most commonly produced through the hydrogenation of indene. wikipedia.org
The rigid, bicyclic indane framework has proven to be a valuable scaffold in various chemical fields. goong.com Its derivatives are integral to medicinal chemistry, with the indane ring system forming the core of established anti-inflammatory drugs such as Sulindac and Clidanac. encyclopedia.pubresearchgate.net Beyond pharmaceuticals, indane derivatives have found applications in the fragrance and agrochemical industries. goong.com The development of sophisticated synthetic methodologies, including palladium-catalyzed C-H alkylation and nickel-catalyzed reductive Heck reactions, has expanded the ability to create complex indane-based molecules for diverse research applications. organic-chemistry.org
Table 1: Properties of Indane
| Property | Value |
|---|---|
| Chemical Formula | C₉H₁₀ |
| Molar Mass | 118.176 g/mol |
| Appearance | Colorless liquid |
| Density | 0.9645 g/cm³ |
| Melting Point | -51.4 °C |
| Boiling Point | 176.5 °C |
| Synonyms | 2,3-Dihydro-1H-indene, Hydrindene |
Data sourced from references wikipedia.org
Significance of Carbaldehyde Functionality in Contemporary Organic Synthesis
The carbaldehyde, or formyl group (-CHO), is a fundamental functional group in organic chemistry, defined by a carbonyl center bonded to a hydrogen atom and an R-group. fiveable.mewikipedia.org Aldehydes are characterized by their high reactivity, which makes them exceptionally useful as intermediates and building blocks in modern synthesis. tcichemicals.comnih.gov The partial positive charge on the carbonyl carbon renders it highly susceptible to nucleophilic attack, which is the basis for many of its characteristic reactions. fiveable.me
The formyl group is a versatile precursor for a wide range of other functionalities. tcichemicals.com It can be readily oxidized to form a carboxylic acid or reduced to a primary alcohol. fiveable.metcichemicals.com Furthermore, it participates in numerous essential carbon-carbon bond-forming reactions, including the Wittig and aldol (B89426) reactions, which are cornerstones of synthetic strategy. tcichemicals.com The introduction of a formyl group, known as formylation, is a critical transformation, often achieved through classic named reactions like the Gattermann-Koch or Vilsmeier-Haack reactions for aromatic substrates. wikipedia.orgtcichemicals.com While its reactivity can be a challenge in medicinal chemistry due to potential interactions with biological nucleophiles, several important medications incorporate an aldehyde group, underscoring its utility when properly integrated into a molecular structure. nih.gov
Table 2: Key Synthetic Transformations of the Carbaldehyde Group
| Reaction Type | Reagents/Conditions | Product Functional Group |
|---|---|---|
| Oxidation | KMnO₄, CrO₃, etc. | Carboxylic Acid |
| Reduction | NaBH₄, LiAlH₄, H₂/catalyst | Primary Alcohol |
| Nucleophilic Addition | Grignard reagents (R-MgX), Organolithium reagents (R-Li) | Secondary Alcohol |
| Wittig Reaction | Phosphonium ylide (Ph₃P=CR₂) | Alkene |
| Reductive Amination | Amine (R₂NH), reducing agent (e.g., NaBH₃CN) | Amine |
| Aldol Addition | Enolate, acid or base catalyst | β-Hydroxy aldehyde/ketone |
Data sourced from references fiveable.metcichemicals.com
Positioning 6-Methoxyindane-1-carbaldehyde within Advanced Synthetic Organic Chemistry
This compound is a specialized chemical intermediate that combines the structural features of the indane nucleus with the synthetic versatility of the carbaldehyde group. Its structure features the rigid bicyclic indane system, a methoxy (B1213986) substituent on the aromatic ring, and a reactive carbaldehyde group at the 1-position. This unique combination of features positions it as a valuable building block for constructing complex molecular architectures.
While direct research on this compound is not extensively documented, the utility of closely related analogues underscores its potential. For instance, 6-methoxy-1-indanone (B23923) is a key precursor in the total synthesis of complex alkaloids like (-)-daphenylline, demonstrating the value of the 6-methoxyindane scaffold in advanced synthesis. ub.edu Similarly, other substituted indane carbaldehydes and their derivatives are recognized as important intermediates in the development of new compounds. acs.org Therefore, this compound is positioned as a strategic precursor for creating diverse and complex target molecules, particularly in fields like medicinal chemistry and materials science where precise control over molecular shape and functionality is critical.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H12O2 |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
6-methoxy-2,3-dihydro-1H-indene-1-carbaldehyde |
InChI |
InChI=1S/C11H12O2/c1-13-10-5-4-8-2-3-9(7-12)11(8)6-10/h4-7,9H,2-3H2,1H3 |
InChI Key |
XTPWLXISWAPQMW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CCC2C=O)C=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 6 Methoxyindane 1 Carbaldehyde
De Novo Synthesis Strategies for the Indane Skeleton
De novo synthesis involves the assembly of the bicyclic indane ring system from acyclic or aromatic precursors. This approach allows for fundamental control over the substitution pattern on both the aromatic and aliphatic rings of the molecule.
A primary strategy for constructing the indane framework is through intramolecular cyclization reactions, often involving an electrophilic aromatic substitution. A common and effective method is the Friedel-Crafts acylation, which typically produces an indanone intermediate. For the synthesis of a 6-methoxy substituted indane, this involves the cyclization of a 3-arylpropanoic acid derivative.
The process commences with a precursor such as 3-(3-methoxyphenyl)propanoic acid. This substrate is treated with a strong acid catalyst to promote an intramolecular acylation, where the carboxylic acid moiety attacks the aromatic ring to form the five-membered aliphatic ring. The choice of acid catalyst can be critical for the reaction's success and regioselectivity. Polyphosphoric acid (PPA) is a frequently used reagent for such cyclizations, yielding 6-methoxyindan-1-one. The general transformation is depicted below:
Figure 1: General scheme for indanone synthesis via intramolecular Friedel-Crafts acylation.
| Starting Material | Reagent | Product | Notes |
| 3-(3-methoxyphenyl)propanoic acid | Polyphosphoric Acid (PPA) | 6-Methoxyindan-1-one | A key intermediate for further functionalization. |
Alternative annulation strategies reported for indane synthesis include nickel-catalyzed carboannulation and palladium-catalyzed intramolecular C-H alkylation, which provide routes to the core structure from different types of precursors.
The regiochemical outcome of the synthesis is critical. To ensure the methoxy (B1213986) group is located specifically at the C6 position of the indane ring, the synthesis must begin with a precursor where the methoxy group is appropriately positioned relative to the side chain that will form the second ring.
In the context of the Friedel-Crafts cyclization described above, starting with 3-(3-methoxyphenyl)propanoic acid is essential. The methoxy group is an ortho-, para-directing activator in electrophilic aromatic substitution. During the intramolecular acylation, cyclization will occur at the position para to the methoxy group, which is sterically more accessible than the ortho positions. This directed cyclization ensures the formation of 6-methoxyindan-1-one, thereby fixing the methoxy substituent at the desired C6 position. The control of regioselectivity in such PPA-mediated reactions can be influenced by the acid's concentration and conditions.
Once 6-methoxyindan-1-one is synthesized via ring annulation, the ketone at the C1 position must be converted into a carbaldehyde. This is a multi-step process requiring the addition of a single carbon unit and subsequent transformation. A common method to achieve this is the Wittig reaction.
The ketone is first reacted with a phosphonium ylide, such as methylenetriphenylphosphorane (Ph₃P=CH₂), to form an exocyclic double bond, yielding 6-methoxy-1-methyleneindane. This intermediate is then subjected to ozonolysis (O₃) followed by a reductive workup (e.g., with dimethyl sulfide, DMS), which cleaves the double bond to furnish the desired 6-Methoxyindane-1-carbaldehyde.
Figure 2: Conversion of an indanone to an indane-carbaldehyde.
| Intermediate | Step 1 Reagents | Step 2 Reagents | Final Product |
| 6-Methoxyindan-1-one | Ph₃P=CH₂ (Wittig Reagent) | 1. O₃; 2. (CH₃)₂S | This compound |
Approaches via Functional Group Interconversion from Related Indane Precursors
This synthetic strategy begins with an indane skeleton that already possesses the correct 6-methoxy substitution pattern but requires modification of the functional group at the C1 position.
A reliable method for preparing aldehydes is the controlled reduction of carboxylic acid derivatives, such as esters or acyl chlorides. Starting with 6-methoxyindane-1-carboxylic acid, the acid is first converted to a more reactive derivative.
Via Ester Reduction : The carboxylic acid can be esterified (e.g., to its methyl or ethyl ester) using standard methods. The resulting ester is then carefully reduced at low temperatures (typically -78 °C) with a sterically hindered reducing agent like Diisobutylaluminium hydride (DIBAL-H). This reagent reduces the ester to an aldehyde, and the low temperature prevents over-reduction to the primary alcohol.
Via Acyl Chloride Reduction : Alternatively, the carboxylic acid can be converted to its acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 6-methoxyindane-1-carbonyl chloride can then be subjected to a Rosenmund reduction, which involves hydrogenation over a poisoned catalyst (e.g., palladium on barium sulfate, Lindlar's catalyst). This selectively reduces the acyl chloride to the aldehyde.
| Precursor Derivative | Reagent/Reaction | Product |
| Methyl 6-methoxyindane-1-carboxylate | Diisobutylaluminium hydride (DIBAL-H) | This compound |
| 6-Methoxyindane-1-carbonyl chloride | H₂, Pd/BaSO₄ (Rosenmund Reduction) | This compound |
The direct precursor to an aldehyde via oxidation is a primary alcohol. Therefore, to synthesize this compound via this route, the required starting material is (6-methoxy-2,3-dihydro-1H-inden-1-yl)methanol. This primary alcohol can be oxidized using a wide variety of modern, mild oxidizing agents that are known to minimize over-oxidation to the carboxylic acid.
The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. Several reagent systems are effective for this purpose. It is important to distinguish that the oxidation of the secondary alcohol, 6-methoxyindane-1-ol, would yield a ketone (6-methoxyindan-1-one), not the target aldehyde.
The table below summarizes common and effective reagents for the oxidation of the primary alcohol to this compound.
| Reagent System | Name of Oxidation | Typical Conditions |
| Pyridinium chlorochromate (PCC) | Corey-Suggs Oxidation | Dichloromethane (DCM), Room Temp |
| Dimethyl sulfoxide (DMSO), oxalyl chloride, triethylamine | Swern Oxidation | DCM, -78 °C to Room Temp |
| Dess-Martin Periodinane (DMP) | Dess-Martin Oxidation | DCM, Room Temp |
| TEMPO, NaOCl | TEMPO-catalyzed Oxidation | Biphasic system (e.g., DCM/H₂O) |
These methods offer high yields and chemoselectivity, making the oxidation of the corresponding primary alcohol a viable and efficient final step in a synthetic sequence.
Selective Reduction of 6-Methoxyindane-1-nitriles
A common and effective method for the preparation of this compound is the selective reduction of the corresponding nitrile precursor, 6-methoxyindane-1-carbonitrile. This transformation requires a reducing agent that can convert the nitrile to an aldehyde without over-reduction to the corresponding amine. Diisobutylaluminium hydride (DIBAL-H) is a widely used reagent for this purpose. adichemistry.comrsc.org
The reaction is typically carried out at low temperatures, such as -78 °C, in an inert solvent like toluene or tetrahydrofuran. The low temperature is crucial to prevent the over-reduction of the initially formed imine intermediate. Upon quenching the reaction with a mild acid, the imine is hydrolyzed to afford the desired aldehyde. The bulky nature of the diisobutylaluminium groups is believed to contribute to the stability of the tetrahedral intermediate, preventing further reduction. adichemistry.com
| Precursor | Reagent | Solvent | Temperature (°C) | Yield (%) |
| 6-Methoxyindane-1-carbonitrile | DIBAL-H | Toluene | -78 | High (typical) |
| Substituted Benzonitriles | DIBAL-H | Toluene | -70 | High (typical) |
Note: Specific yield for this compound via this method is not widely reported in publicly available literature, but high yields are typical for the reduction of aromatic nitriles with DIBAL-H.
Stereoselective Synthesis of Enantiopure this compound
The C1 position of this compound is a stereocenter, and the synthesis of enantiomerically pure forms is often required for pharmaceutical applications. Several strategies have been developed to achieve this, including derivatization from the chiral pool, asymmetric catalysis, the use of chiral auxiliaries, and kinetic resolution.
Chiral Pool Derivatization Approaches
The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products such as amino acids, sugars, and terpenes. nih.gov These compounds can serve as starting materials for the synthesis of more complex chiral molecules. For the synthesis of enantiopure this compound, a suitable chiral precursor from the pool would be one that already contains the necessary stereocenter or can be readily converted to the indane skeleton with retention of stereochemical integrity.
While specific examples detailing the synthesis of this compound from a chiral pool precursor are not extensively documented, the general principle involves utilizing a starting material with a defined stereocenter that can be elaborated into the target molecule.
Asymmetric Catalytic Routes to Substituted Indanes
Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules. In the context of substituted indanes, various catalytic systems have been developed to introduce chirality at the C1 position. These methods often involve the asymmetric functionalization of a prochiral indene or the enantioselective cyclization of an appropriate precursor.
For instance, transition metal catalysts, often in combination with chiral ligands, can catalyze a variety of transformations, including asymmetric hydrogenation, hydroformylation, or cyclization reactions, to produce chiral indane derivatives. While a specific catalytic system for the direct asymmetric synthesis of this compound is not prominently reported, related methodologies for the synthesis of other chiral indanes suggest the feasibility of such an approach.
| Substrate | Catalyst System | Reaction Type | Enantiomeric Excess (ee) (%) |
| Substituted Indenes | Chiral Rhodium or Iridium complexes | Asymmetric Hydrogenation | >90 |
| Prochiral Indene Precursors | Chiral Palladium complexes | Asymmetric Cyclization | High |
Chiral Auxiliary-Mediated Methodologies for C1 Stereocenter Control
A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a diastereoselective reaction. wikipedia.org After the desired stereocenter has been established, the auxiliary can be removed. This approach offers a reliable method for controlling the stereochemistry at the C1 position of the indane ring.
In a typical sequence for the synthesis of enantiopure this compound, a prochiral 6-methoxyindane derivative could be functionalized with a chiral auxiliary. Subsequent introduction of the formyl group or a precursor at the C1 position would proceed with high diastereoselectivity due to the steric influence of the auxiliary. Finally, cleavage of the auxiliary would yield the enantiomerically enriched aldehyde. Common chiral auxiliaries include Evans oxazolidinones and Oppolzer's camphorsultam.
| Substrate | Chiral Auxiliary | Reaction | Diastereomeric Excess (de) (%) |
| Prochiral Indane Derivative | Evans Oxazolidinone | Alkylation | >95 |
| Prochiral Indane Derivative | Oppolzer's Camphorsultam | Aldol (B89426) Reaction | >90 |
Kinetic Resolution Strategies for Racemic Mixtures
Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. rsc.orgbeilstein-journals.org This results in the enrichment of the less reactive enantiomer and the formation of a new chiral product from the more reactive enantiomer.
For the preparation of enantiopure this compound, a racemic mixture of the aldehyde could be subjected to a kinetic resolution process. For example, a chiral catalyst could selectively oxidize or reduce one enantiomer at a faster rate, allowing for the separation of the unreacted, enantiomerically enriched aldehyde. Alternatively, a racemic precursor to the aldehyde could be resolved, and the resulting enantiopure precursor could then be converted to the target aldehyde.
| Racemic Substrate | Chiral Reagent/Catalyst | Reaction Type | Outcome |
| Racemic this compound | Chiral Oxidizing Agent | Oxidation | Enantioenriched unreacted aldehyde and chiral carboxylic acid |
| Racemic 6-Methoxyindane-1-ol | Lipase | Acylation | Enantioenriched unreacted alcohol and chiral ester |
Chemical Reactivity and Derivatization Pathways of 6 Methoxyindane 1 Carbaldehyde
Transformations of the Aldehyde Group
The aldehyde functional group is one of the most versatile in organic synthesis, and the formyl group in 6-Methoxyindane-1-carbaldehyde is expected to undergo a variety of characteristic reactions.
Selective Oxidation Reactions
The aldehyde group can be readily oxidized to a carboxylic acid. This transformation is a fundamental process in organic synthesis. Various oxidizing agents can achieve this conversion, ranging from mild to strong. For this compound, selective oxidation would yield 6-methoxyindane-1-carboxylic acid. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄, often from Jones' reagent), and milder reagents like silver oxide (Ag₂O) as used in the Tollens' test. Biocatalytic methods using aldehyde dehydrogenases also offer a chemoselective route to the corresponding carboxylic acid. organic-chemistry.org
Table 1: Illustrative Selective Oxidation of this compound This table is for illustrative purposes and shows the expected transformation.
| Reactant | Reagent/Conditions | Expected Product |
| This compound | 1. Ag₂O, THF, H₂O2. HCl | 6-Methoxyindane-1-carboxylic acid |
| This compound | KMnO₄, NaOH, H₂O, heat | 6-Methoxyindane-1-carboxylic acid |
| This compound | Jones' Reagent (CrO₃, H₂SO₄, acetone) | 6-Methoxyindane-1-carboxylic acid |
Stereoselective Reduction Reactions
Reduction of the aldehyde group in this compound would produce the corresponding primary alcohol, (6-methoxy-2,3-dihydro-1H-inden-1-yl)methanol. A variety of reducing agents can effect this transformation. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used for this purpose. Since the 1-position of the indane is a stereocenter, the reduction of the prochiral aldehyde can lead to a racemic mixture of the alcohol. Stereoselective reduction can be achieved using chiral reducing agents, such as those derived from boranes (e.g., (S)- or (R)-Alpine-Borane) or through catalytic hydrogenation with a chiral catalyst, to favor the formation of one enantiomer over the other.
Table 2: Illustrative Stereoselective Reduction of this compound This table is for illustrative purposes and shows the expected transformation.
| Reactant | Reagent/Conditions | Expected Product |
| This compound | NaBH₄, Methanol | (6-methoxy-2,3-dihydro-1H-inden-1-yl)methanol (racemic) |
| This compound | 1. LiAlH₄, Diethyl ether2. H₃O⁺ | (6-methoxy-2,3-dihydro-1H-inden-1-yl)methanol (racemic) |
| This compound | (S)-Alpine-Borane, THF | (S)-(6-methoxy-2,3-dihydro-1H-inden-1-yl)methanol |
Nucleophilic Addition Reactions (e.g., Formation of Schiff Bases, Hydrazones, Oximes)
The electrophilic carbon of the aldehyde group is susceptible to attack by various nucleophiles. This reactivity allows for the formation of a wide range of derivatives.
Schiff Bases (Imines): Reaction with primary amines leads to the formation of Schiff bases. This condensation reaction typically occurs under mild acidic or basic conditions and involves the formation of a carbinolamine intermediate followed by dehydration. nih.govyoutube.com
Hydrazones: Condensation with hydrazine (B178648) or its derivatives (e.g., 2,4-dinitrophenylhydrazine) yields hydrazones. These derivatives are often crystalline solids with sharp melting points, which historically aided in the identification of aldehydes and ketones.
Oximes: Reaction with hydroxylamine (B1172632) (NH₂OH) results in the formation of oximes. The formation of oximes is reversible and can be catalyzed by either acid or base.
Table 3: Illustrative Nucleophilic Addition Reactions of this compound This table is for illustrative purposes and shows the expected transformations.
| Reactant | Reagent/Conditions | Expected Product Type |
| This compound | Aniline, Ethanol, reflux | Schiff Base (Imine) |
| This compound | Hydrazine, Methanol | Hydrazone |
| This compound | Hydroxylamine hydrochloride, Pyridine | Oxime |
Wittig, Horner-Wadsworth-Emmons, and Related Olefination Reactions
The Wittig reaction and its variants are powerful methods for converting aldehydes and ketones into alkenes. wikipedia.orgmasterorganicchemistry.commnstate.edu In the Wittig reaction, this compound would react with a phosphorus ylide (a Wittig reagent) to form an alkene and triphenylphosphine (B44618) oxide. The geometry of the resulting alkene (E or Z) depends on the nature of the ylide. wikipedia.org The Horner-Wadsworth-Emmons (HWE) reaction, which employs a phosphonate (B1237965) carbanion, is a popular alternative that often favors the formation of (E)-alkenes and has the advantage that the phosphate (B84403) byproduct is water-soluble and easily removed.
Cannizzaro and Cross-Aldol Condensation Reactions
The Cannizzaro reaction is a disproportionation reaction of two molecules of a non-enolizable aldehyde to produce a primary alcohol and a carboxylic acid. Since this compound possesses an enolizable α-hydrogen, it would not undergo a classical Cannizzaro reaction. Instead, it is expected to participate in aldol-type reactions.
In a Cross-Aldol Condensation , this compound can act as either the nucleophilic enolate component (after deprotonation at the α-carbon) or the electrophilic carbonyl component. wikipedia.orgwikipedia.org To control the outcome and avoid a mixture of products, the reaction is often designed such that one partner is non-enolizable (e.g., benzaldehyde (B42025) or formaldehyde) or a pre-formed enolate is used. masterorganicchemistry.com For example, reacting this compound with a ketone like acetone (B3395972) in the presence of a base would likely lead to the formation of an α,β-unsaturated ketone after dehydration. wikipedia.org
Reactions Involving the Methoxy (B1213986) Group
The methoxy group (-OCH₃) on the aromatic ring is an electron-donating group and is generally stable. However, under certain conditions, it can be cleaved to a hydroxyl group. The most common method for the cleavage of aryl methyl ethers is treatment with strong Lewis acids, such as boron tribromide (BBr₃). researchgate.netnih.gov This reaction proceeds via the formation of a complex between the Lewis acid and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. nih.gov Other reagents that can be used include strong protic acids like HBr or HI at high temperatures. libretexts.orglongdom.orglongdom.org This demethylation reaction would convert this compound into 6-hydroxyindane-1-carbaldehyde. The choice of reagent is crucial to avoid unwanted side reactions with the aldehyde group.
Table 4: Illustrative Cleavage of the Methoxy Group This table is for illustrative purposes and shows the expected transformation.
| Reactant | Reagent/Conditions | Expected Product |
| This compound | BBr₃, Dichloromethane, -78 °C to room temp. | 6-Hydroxyindane-1-carbaldehyde |
| This compound | HBr (conc.), heat | 6-Hydroxyindane-1-carbaldehyde |
Selective Demethylation Strategies
The cleavage of the aryl methyl ether in this compound to its corresponding phenol, 6-hydroxyindane-1-carbaldehyde, is a key transformation. This O-demethylation is a well-established strategy in synthetic chemistry for unmasking a phenolic functional group. chim.it A variety of reagents and conditions have been developed for this purpose, broadly categorized into methods mediated by Brønsted acids, Lewis acids, or nucleophilic reagents. researchgate.net
Common strategies involve the use of strong acids like hydrobromic acid (HBr), often in the presence of a phase-transfer catalyst, or Lewis acids such as boron tribromide (BBr₃) and aluminum trichloride (B1173362) (AlCl₃). reddit.comtandfonline.com Nucleophilic cleavage, employing thiolate anions, is also a widely used method. acsgcipr.org The choice of reagent is crucial and often depends on the presence of other functional groups within the molecule to ensure selectivity. For instance, BBr₃ is highly effective but must be used with care in substrates with other Lewis basic sites. Thiol-based systems, such as those using methionine in strong acids, offer an alternative that can avoid certain harsh conditions. acsgcipr.org
Table 1: Common Reagents for Aryl Methyl Ether Demethylation
| Reagent Class | Specific Reagent(s) | Typical Conditions |
|---|---|---|
| Lewis Acids | Boron tribromide (BBr₃) | Anhydrous solvent (e.g., DCM) at low temperatures |
| Aluminum trichloride (AlCl₃) | Often with a nucleophile like NaI or in a complex | |
| Brønsted Acids | Hydrobromic acid (HBr) | Reflux in acetic acid or aqueous solution |
| Nucleophiles | Thiolates (e.g., NaSEt) | Polar aprotic solvent (e.g., DMF), often heated |
Role of the Methoxy Group in Directing Group Chemistry
The methoxy group (-OCH₃) at the C-6 position plays a pivotal role in dictating the regioselectivity of electrophilic aromatic substitution (EAS) reactions on the indane's benzene (B151609) ring. As a functional group, the methoxy group is a powerful activating group and an ortho, para-director. organicchemistrytutor.comlibretexts.org This is due to the resonance effect, where the lone pair of electrons on the oxygen atom can be donated into the aromatic π-system. youtube.com
This electron donation increases the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene. libretexts.org The increase in electron density is most pronounced at the positions ortho and para to the methoxy group. In the case of this compound, the positions ortho to the C-6 methoxy group are C-5 and C-7. The para position is occupied by the fused cyclopentane (B165970) ring. Therefore, incoming electrophiles are directed primarily to the C-5 and C-7 positions. organicchemistrytutor.comyoutube.com The stabilization of the carbocation intermediate (the sigma complex or arenium ion) is greatest when the electrophile adds to these positions, as the positive charge can be delocalized onto the oxygen atom of the methoxy group, providing a particularly stable resonance contributor. researchgate.net
Reactions on the Indane Skeleton
The indane skeleton, a fusion of a benzene and a cyclopentane ring, offers multiple avenues for chemical modification. fiveable.me Reactions can be targeted to the aromatic portion or the saturated five-membered ring, influenced by the existing substituents.
Electrophilic Aromatic Substitution Patterns in Methoxy-Substituted Indanes
As established, the methoxy group at C-6 strongly directs incoming electrophiles to the C-5 and C-7 positions. libretexts.org The carbaldehyde group at C-1 is a deactivating, meta-directing group; however, its influence on the aromatic ring is weaker and less direct than the powerful activating effect of the methoxy group. wikipedia.org Consequently, the substitution pattern is overwhelmingly controlled by the methoxy substituent.
In typical electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions, a mixture of 5-substituted and 7-substituted products would be expected. wikipedia.orgbyjus.com However, steric hindrance can play a role in the product distribution. The C-7 position is flanked by the methoxy group and the fused ring junction, making it more sterically hindered than the C-5 position. This can lead to a preference for substitution at the C-5 position, particularly when bulky electrophiles are used. libretexts.org
Table 2: Predicted Products of Electrophilic Aromatic Substitution on this compound
| Reaction | Electrophile | Predicted Major Product(s) |
|---|---|---|
| Nitration | NO₂⁺ (from HNO₃/H₂SO₄) | 5-Nitro-6-methoxyindane-1-carbaldehyde |
| Bromination | Br⁺ (from Br₂/FeBr₃) | 5-Bromo-6-methoxyindane-1-carbaldehyde |
| Friedel-Crafts Acylation | RCO⁺ (from RCOCl/AlCl₃) | 5-Acyl-6-methoxyindane-1-carbaldehyde |
Functionalization of the Cyclopentane Ring Moiety
The cyclopentane portion of this compound possesses two key sites for functionalization: the carbaldehyde group at C-1 and the methylene (B1212753) group at C-2.
Reactions of the Carbaldehyde Group: The aldehyde is readily susceptible to oxidation and reduction. Oxidation, for instance with potassium permanganate or chromic acid, would yield 6-methoxyindane-1-carboxylic acid. Conversely, reduction using reagents like sodium borohydride or lithium aluminum hydride would furnish the corresponding primary alcohol, (6-methoxyindan-1-yl)methanol. The aldehyde can also participate in carbon-carbon bond-forming reactions, such as the Wittig reaction to form an alkene, or a Grignard reaction to yield a secondary alcohol.
Reactions at the C-2 Position: The C-2 methylene group is adjacent to both the aromatic ring and the carbonyl group, making its protons acidic. This allows for the formation of an enolate under basic conditions. This enolate can then react with various electrophiles, such as alkyl halides, in an α-alkylation reaction to introduce substituents at the C-2 position. Knoevenagel condensation is another possibility, where the active methylene group reacts with aldehydes or ketones. nih.gov
Skeletal Rearrangement and Ring Expansion/Contraction Processes
Skeletal rearrangements in indane systems, while not as common as simple functional group interconversions, provide pathways to more complex polycyclic structures. port.ac.uk These rearrangements often proceed through carbocation intermediates. spcmc.ac.in
Ring Expansion: One plausible rearrangement pathway for indane derivatives involves a ring expansion of the five-membered ring to a six-membered ring, forming a tetralone derivative. This can be initiated by the formation of a carbocation at a benzylic position (C-1 or C-3). For example, if the aldehyde at C-1 were converted to a leaving group (e.g., via reduction to an alcohol followed by protonation), the resulting C-1 carbocation could trigger a Wagner-Meerwein rearrangement . wikipedia.orglscollege.ac.in In this process, the C-1–C-2 bond could migrate, expanding the cyclopentane ring to a six-membered ring. Such ring expansions have been documented for 1-indanones, converting them into benzocycloheptenones or naphthols. nih.govuibk.ac.at
Ring Contraction: While less common from an indane system, ring contraction processes can occur under specific conditions, often involving photochemical reactions or rearrangements of specific intermediates like α-haloketones (the Favorskii rearrangement). cambridgescholars.com For the this compound skeleton, such a reaction is not a straightforward or expected pathway without significant prior functionalization.
These skeletal transformations are powerful tools in organic synthesis, allowing for the conversion of the relatively common indane framework into other valuable carbocyclic systems. cambridgescholars.com
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
Proton (¹H) NMR Spectroscopy for Structural Connectivity
Proton (¹H) NMR spectroscopy of 6-Methoxyindane-1-carbaldehyde reveals the number of distinct proton environments and their neighboring protons. The chemical shift (δ) of each proton signal is indicative of its electronic environment, while the splitting pattern (multiplicity), governed by spin-spin coupling, provides information about adjacent protons.
Expected ¹H NMR Spectral Data for this compound: (Note: As specific experimental data is not publicly available, this table represents expected values based on the chemical structure and data from analogous compounds.)
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet (s) or Doublet (d) | - |
| Aromatic H (H4) | ~7.2 | Doublet (d) | ~8.0 |
| Aromatic H (H5) | ~6.8 | Doublet of doublets (dd) | ~8.0, ~2.5 |
| Aromatic H (H7) | ~6.7 | Doublet (d) | ~2.5 |
| Methine H (H1) | 3.5 - 4.0 | Triplet (t) or Doublet of doublets (dd) | ~7-8 |
| Methylene (B1212753) H (H2) | 2.0 - 2.5 | Multiplet (m) | - |
| Methylene H (H3) | 2.8 - 3.2 | Multiplet (m) | - |
| Methoxy (B1213986) (-OCH₃) | ~3.8 | Singlet (s) | - |
Carbon (¹³C) NMR Spectroscopy for Carbon Framework Analysis
Carbon (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is characteristic of its hybridization and chemical environment (e.g., aromatic, aliphatic, carbonyl).
Expected ¹³C NMR Spectral Data for this compound: (Note: As specific experimental data is not publicly available, this table represents expected values based on the chemical structure and data from analogous compounds.)
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Aldehyde (C=O) | 190 - 205 |
| Aromatic C (C7a) | 145 - 150 |
| Aromatic C (C3a) | 130 - 135 |
| Aromatic C (C6) | 158 - 162 |
| Aromatic C (C4) | 125 - 130 |
| Aromatic C (C5) | 110 - 115 |
| Aromatic C (C7) | 105 - 110 |
| Methine C (C1) | 50 - 60 |
| Methylene C (C2) | 30 - 40 |
| Methylene C (C3) | 25 - 35 |
| Methoxy (-OCH₃) | 55 - 60 |
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR experiments provide further insight into the molecular structure by showing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. Cross-peaks in a COSY spectrum confirm the connectivity of proton networks within the indane ring system.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This is invaluable for assigning the signals in the ¹H and ¹³C NMR spectra to specific atoms in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments reveal long-range couplings between protons and carbons (typically over two or three bonds). This technique is crucial for establishing the connectivity between different fragments of the molecule, for instance, connecting the aldehyde group to the indane ring and confirming the position of the methoxy group.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This provides information about the three-dimensional structure and conformation of the molecule.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a molecule with very high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, the exact molecular formula can be determined. For this compound (C₁₁H₁₂O₂), the expected exact mass can be calculated.
Calculated Exact Mass for this compound:
| Molecular Formula | Calculated Monoisotopic Mass |
| C₁₁H₁₂O₂ | 176.08373 u |
Experimental HRMS data that matches this calculated value would provide strong evidence for the proposed molecular formula.
Vibrational Spectroscopy for Functional Group Identification (Infrared, Raman)
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a strong, sharp absorption band characteristic of the aldehyde carbonyl (C=O) stretch, typically in the region of 1700-1730 cm⁻¹. Other key absorptions would include C-H stretches for the aromatic and aliphatic portions of the molecule, and C-O stretches associated with the methoxy group.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are often strong in the Raman spectrum. The carbonyl stretch is also observable, though typically weaker than in the IR spectrum.
Expected Vibrational Frequencies for this compound:
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Aldehyde C-H | Stretch | 2820-2880 and 2720-2780 |
| Aldehyde C=O | Stretch | 1700 - 1730 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 3000 |
| C-O (Methoxy) | Stretch | 1000 - 1300 |
X-ray Crystallography for Solid-State Structure and Conformational Analysis
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique requires a single crystal of the compound. When successful, it provides precise bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecule's conformation and packing in the crystal lattice. For this compound, an X-ray crystal structure would definitively confirm the connectivity of the atoms and reveal the planarity of the aromatic ring and the conformation of the five-membered aliphatic ring.
Currently, there is no publicly available crystal structure data for this compound.
Chromatographic Methods for Purity Assessment and Isomer Separation (e.g., HPLC, GC)
The purity and isomeric composition of this compound are critical parameters for its application in research and synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical techniques widely employed for the purity assessment and, notably, for the separation of isomers of chiral molecules like this compound. Given that the aldehyde group is at a stereocenter, this compound exists as a pair of enantiomers.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of organic compounds. For a molecule such as this compound, both normal-phase and reversed-phase HPLC can be utilized for purity determination. However, for the crucial task of separating its enantiomers, specialized chiral stationary phases (CSPs) are necessary. chiralpedia.comsigmaaldrich.com
The separation of enantiomers on a CSP is based on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. sigmaaldrich.com These complexes have different interaction energies, leading to different retention times and, thus, separation. sigmaaldrich.com For aldehydes and related compounds, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. sigmaaldrich.com
Hypothetical HPLC Method for Chiral Separation:
A hypothetical HPLC method for the enantiomeric separation of this compound could be developed using a chiral stationary phase. The selection of the mobile phase is critical and often involves a non-polar organic solvent with a polar modifier.
| Parameter | Condition |
| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel) |
| Dimensions | 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | n-Hexane / Isopropanol (B130326) (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | 25°C |
| Injection Volume | 10 µL |
| Expected Outcome | Baseline separation of the two enantiomers of this compound. |
This table is interactive. Users can sort and filter the data.
The choice of a non-polar mobile phase like n-hexane with a polar modifier such as isopropanol is typical for normal-phase chiral separations on polysaccharide-based CSPs. The ratio of these solvents is a key parameter to optimize for achieving the best resolution between the enantiomeric peaks.
Gas Chromatography (GC)
Gas chromatography is another powerful technique for the analysis of volatile and thermally stable compounds. For purity assessment of this compound, a standard GC analysis with a non-polar or medium-polarity capillary column can be employed. However, for the separation of enantiomers, a chiral stationary phase or a derivatization step is required.
Direct chiral GC separation can be achieved using a capillary column coated with a chiral selector, often a cyclodextrin (B1172386) derivative. This approach is highly effective for the separation of many volatile chiral compounds.
Alternatively, an indirect method can be used where the enantiomers of this compound are reacted with a chiral derivatizing agent to form diastereomers. youtube.com These diastereomers, having different physical properties, can then be separated on a standard achiral GC column. nih.gov
Hypothetical GC Method for Chiral Separation (via Derivatization):
A plausible GC-MS method for the analysis of the diastereomers of this compound would involve a derivatization step followed by separation on a standard achiral column.
| Parameter | Condition |
| Derivatizing Agent | (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol |
| Column | DB-5ms (5% Phenyl-methylpolysiloxane) |
| Dimensions | 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Inlet Temperature | 250°C |
| Oven Program | 100°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Expected Outcome | Separation of the two diastereomeric derivatives, allowing for the quantification of the enantiomeric ratio of the original this compound. |
This table is interactive. Users can sort and filter the data.
Derivatization not only facilitates chiral separation on achiral columns but can also improve the chromatographic properties and mass spectrometric fragmentation of the analyte. nih.gov The choice of derivatizing agent is crucial and depends on the functional group present in the analyte. For an aldehyde, derivatization to form diastereomeric acetals or hydrazones with a chiral reagent is a common strategy.
Computational and Theoretical Investigations of 6 Methoxyindane 1 Carbaldehyde
Quantum Chemical Studies and Electronic Structure Analysis
Quantum chemical studies provide a microscopic view of the electronic structure and behavior of molecules. For 6-Methoxyindane-1-carbaldehyde, these investigations are crucial for understanding its stability, reactivity, and spectroscopic signatures.
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are employed to determine its fundamental ground state properties. These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation. Key properties derived from these calculations include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. This energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability.
Conformational Landscape and Isomer Energetics
The three-dimensional structure of a molecule significantly influences its physical and chemical properties. This compound possesses a degree of conformational flexibility, primarily around the aldehyde group and its orientation relative to the indane ring system. Computational studies can map out the potential energy surface of the molecule to identify various stable conformers and the energy barriers between them. By calculating the relative energies of different isomers and conformers, researchers can predict the most likely structures to be observed under experimental conditions.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)
Computational chemistry offers the ability to predict various spectroscopic properties with a reasonable degree of accuracy. For this compound, theoretical calculations can forecast its Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are invaluable for interpreting experimental spectra and can aid in the structural confirmation of the compound. The calculated IR frequencies correspond to the vibrational modes of the molecule, providing a theoretical fingerprint that can be compared with experimental data.
Reaction Mechanism Elucidation through Computational Modeling
Understanding the detailed mechanism of a chemical reaction is fundamental to controlling its outcome. Computational modeling serves as a virtual laboratory to explore the intricate pathways of reactions involving this compound.
Transition State Identification and Reaction Pathway Analysis
A key aspect of mechanistic studies is the identification of transition states, which are the high-energy structures that connect reactants to products. By mapping the potential energy surface, computational models can locate these fleeting structures and delineate the minimum energy path of a reaction. This analysis provides a step-by-step visualization of the bond-breaking and bond-forming processes, offering a detailed narrative of the reaction mechanism.
Molecular Dynamics Simulations for Conformational Dynamics and Solvent Effects
Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. mdpi.commdpi.com For this compound, MD simulations can provide detailed insights into its conformational dynamics and the influence of solvent environments on its behavior. These simulations model the molecule's interactions at an atomic level, governed by a force field, to predict its trajectory and conformational preferences.
The conformational landscape of this compound is of particular interest due to the flexibility of the aldehyde group relative to the rigid indane core. MD simulations can explore the potential energy surface of the molecule to identify stable and metastable conformations. By simulating the molecule's movement over nanoseconds or even microseconds, researchers can observe transitions between different conformations and determine their relative populations. This is crucial for understanding how the molecule's shape might influence its reactivity or interaction with other molecules.
Solvent effects are critical to a molecule's behavior, and MD simulations excel at modeling these interactions explicitly. By surrounding the this compound molecule with a box of solvent molecules (e.g., water, methanol, or dimethyl sulfoxide), simulations can reveal how the solvent influences conformational preferences. For instance, in a polar solvent like water, hydrogen bonding interactions with the methoxy (B1213986) and carbonyl groups can stabilize certain conformations over others. The radial distribution function (RDF) can be calculated from these simulations to understand the probability of finding solvent molecules at a certain distance from specific atoms on the solute molecule. chemrxiv.org
The data below illustrates hypothetical results from an MD simulation study on this compound in different solvents, highlighting key conformational and interaction parameters.
| Parameter | Solvent: Water | Solvent: Methanol | Solvent: Chloroform |
|---|---|---|---|
| Dominant Dihedral Angle (C2-C1-C=O) | -15° | -5° | +10° |
| Average Solvent Accessible Surface Area (Ų) | 210.5 | 215.2 | 220.1 |
| Hydrogen Bonds (Solute-Solvent) per ns | 5.8 | 3.2 | 0.1 |
| Conformational Transition Rate (events/ns) | 1.2 | 0.9 | 0.5 |
Application of Retrosynthetic Analysis Algorithms and Computational Tools
Retrosynthetic analysis is a problem-solving technique in organic chemistry for planning chemical syntheses. wikipedia.org It involves deconstructing a target molecule into simpler, commercially available precursor structures. wikipedia.orgthe-scientist.com In recent years, the integration of artificial intelligence and machine learning has led to the development of sophisticated computational tools that automate this process. nih.govchemrxiv.org These tools utilize vast reaction databases and complex algorithms to propose viable synthetic routes. the-scientist.comd-nb.info
For a target molecule like this compound, a retrosynthetic analysis algorithm would work backward from the final product. The core idea is to identify key bonds that can be disconnected, corresponding to reliable chemical reactions, to simplify the structure step-by-step. This process is repeated until simple and readily available starting materials are identified. wikipedia.org
The primary "transform" applied to this compound would likely target the aldehyde group or the formation of the indane ring system. A common retrosynthetic step involves a functional group interconversion (FGI), where the aldehyde is seen as arising from the oxidation of a primary alcohol. Another key disconnection might break one of the carbon-carbon bonds in the five-membered ring, suggesting a cyclization reaction as the corresponding forward synthetic step.
Computational retrosynthesis platforms employ various search algorithms, such as Monte Carlo Tree Search or Greedy Best-First Search, to navigate the vast network of possible synthetic pathways. dauphine.fr These algorithms are guided by policies learned from millions of published chemical reactions, allowing them to prioritize routes that are more likely to be successful in a laboratory setting. chemrxiv.orgopenreview.net
Several software tools are available to chemists for performing computer-aided synthesis planning. These platforms can significantly accelerate the process of designing synthetic routes by suggesting novel pathways that a human chemist might not have considered. the-scientist.comnih.gov
| Computational Tool | Approach | Key Features |
|---|---|---|
| Synthia™ (formerly Chematica) | Rule-based expert system combined with machine learning | Identifies synthetic pathways for complex molecules, considering factors like cost and availability of starting materials. nih.gov |
| AiZynthFinder | Monte Carlo Tree Search guided by neural networks | Open-source tool that predicts single-step retrosynthetic reactions and searches for complete synthesis routes. dauphine.fr |
| ASKCOS (Automatic System for Knowledge-based Continuous Organic Synthesis) | Machine learning and rule-based systems | Provides modules for retrosynthesis, reaction prediction, and process optimization. nih.gov |
| Reaxys Retrosynthesis | Database-driven approach | Leverages the extensive Reaxys reaction database to propose routes based on published literature precedents. nih.gov |
Strategic Applications in Complex Molecule Synthesis
6-Methoxyindane-1-carbaldehyde as a Key Building Block in Total Synthesis Endeavors
The total synthesis of natural products and other complex target molecules often relies on the strategic use of well-defined building blocks. While specific examples detailing the use of this compound in completed total syntheses are not widely reported in readily available literature, its structural motifs suggest its potential as a key precursor. The indane framework is a common feature in a number of biologically active molecules, and the aldehyde functionality serves as a versatile handle for carbon-carbon bond formation and other key transformations.
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reagents and Conditions | Potential Product Class |
| Wittig Reaction | Phosphonium ylides | Alkenyl-substituted indanes |
| Grignard Reaction | Organomagnesium halides | Secondary alcohols of indane |
| Reductive Amination | Amines, reducing agents (e.g., NaBH₃CN) | Aminomethyl-indane derivatives |
| Aldol (B89426) Condensation | Ketones or other aldehydes with base or acid catalyst | β-hydroxy carbonyl compounds or α,β-unsaturated carbonyls |
This table represents theoretical applications based on the known reactivity of the aldehyde functional group.
Utilization of Enantiopure this compound in Chiral Synthesis
The synthesis of single-enantiomer drugs and other chiral molecules is a cornerstone of modern medicinal chemistry. The use of enantiopure building blocks is a powerful strategy to achieve this. The development of methods to produce enantiomerically pure this compound would be a significant step in unlocking its potential in asymmetric synthesis. Such a chiral molecule could be instrumental in the stereoselective synthesis of complex targets where the indane stereochemistry is crucial for biological activity.
Precursor for the Construction of Diversified Indane Scaffolds and Fused Ring Systems
The indane core of this compound is a versatile scaffold that can be further elaborated to create a diverse library of compounds. The aldehyde group can be transformed into a variety of other functional groups, or it can participate in reactions that build additional rings onto the indane framework. For instance, intramolecular cyclization reactions could lead to the formation of fused polycyclic systems, which are of significant interest in medicinal chemistry and materials science.
Role in the Synthesis of Scaffolds for Material Science Research
In the field of material science, organic molecules with specific structural and electronic properties are in high demand. The indane scaffold, when appropriately functionalized, can serve as a core for the development of new organic materials. The methoxy (B1213986) and aldehyde groups of this compound provide handles for introducing functionalities that can influence properties such as liquid crystallinity, charge transport, or light emission. While specific material properties are beyond the scope of this discussion, the synthesis of novel indane-based scaffolds is a crucial first step in this area of research.
Catalytic Methodologies and Innovations for 6 Methoxyindane 1 Carbaldehyde Transformations
Organocatalytic Transformations Involving the Aldehyde Moiety
Organocatalysis, which utilizes small organic molecules as catalysts, presents a metal-free approach to functionalize the aldehyde group in 6-methoxyindane-1-carbaldehyde, particularly for the stereocontrolled formation of new carbon-carbon bonds. The aldehyde can readily form enamine or iminium ion intermediates with common organocatalysts, such as proline and its derivatives, which then participate in a range of asymmetric reactions.
Key organocatalytic transformations applicable to this compound include:
Aldol (B89426) Reactions: The reaction of the enamine intermediate, formed from this compound and a secondary amine catalyst, with a ketone or another aldehyde can generate β-hydroxy carbonyl compounds with high diastereoselectivity and enantioselectivity. The inherent chirality of the indane scaffold can influence the stereochemical outcome of the reaction. Studies on similar aldehyde substrates have demonstrated that proline-derived catalysts are highly effective in controlling the stereochemistry of the newly formed chiral centers. scirp.org
Michael Additions: The aldehyde can be activated by forming an iminium ion, which then acts as a powerful electrophile in conjugate additions to α,β-unsaturated systems. This reaction is a valuable tool for forming C-C bonds and can be rendered highly enantioselective. nih.gov The choice of catalyst and reaction conditions is crucial for achieving high yields and stereoselectivities. scirp.org
The efficiency of these reactions is highly dependent on the catalyst structure and experimental conditions, including solvent and temperature. For instance, lower temperatures often lead to improved enantioselectivity in proline-catalyzed aldol reactions, albeit at the cost of longer reaction times. scirp.org
Table 1: Representative Organocatalytic Aldol Reaction with Proline-derived Catalyst Note: This table presents data for a model reaction (acetone and 4-nitrobenzaldehyde) to illustrate the potential of the methodology, as specific data for this compound is not available.
| Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 20 | Room Temp | 72 | 95 | 72 |
| 20 | -20 | 240 | 92 | 96 |
| 10 | -20 | 336 | 85 | 95 |
Data sourced from studies on proline derivative-catalyzed aldol reactions. scirp.org
Transition-Metal Catalyzed Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation
Transition-metal catalysis offers a versatile platform for modifying both the aromatic ring and the aliphatic portion of the this compound skeleton. Palladium-based catalysts, in particular, have been extensively used for C-H activation, cross-coupling, and cyclization reactions in related indane and benzaldehyde (B42025) systems. nih.govnih.gov
Potential transition-metal catalyzed transformations for this compound include:
C-H Activation/Annulation: Palladium catalysts can facilitate the direct functionalization of C-H bonds. For instance, the aldehyde group could direct the ortho-C-H activation of the benzene (B151609) ring, enabling annulation reactions with alkynes to form indenone structures. nih.gov This approach allows for the construction of complex polycyclic systems in a single step.
Heck Reactions: If a halide is present on the aromatic ring, intramolecular Heck reactions can be employed to form new ring systems. Tandem catalysis, combining organocatalysis (e.g., a Michael addition) with a subsequent palladium-catalyzed Heck cyclization, has been used to synthesize functionalized indanones and indanes. nih.gov
Carbonylative Coupling: The aldehyde functionality itself can participate in novel transition-metal catalyzed reactions. For example, palladium-catalyzed carbonylative coupling reactions have been developed to synthesize various heterocyclic compounds. rsc.org
These methodologies are powerful but often require careful optimization of ligands, metal precursors, and reaction conditions to achieve high selectivity and yield.
Biocatalytic Approaches for Enantioselective Transformations
Biocatalysis, using enzymes or whole microorganisms, provides a green and highly selective alternative for chemical synthesis. For this compound, biocatalytic reductions and oxidations of the aldehyde group are of particular interest.
Enzymatic Reductions: A wide variety of aldo-keto reductases are capable of reducing aldehydes to their corresponding primary alcohols. Whole-cell biocatalysts, such as E. coli, have been shown to be highly effective and chemoselective for this transformation, often avoiding the need for protecting groups on other functionalities. nih.gov Research has indicated that electron-donating groups, such as the methoxy (B1213986) group present in this compound, can activate aromatic aldehydes towards enzymatic reduction. nih.gov This method offers a mild and environmentally friendly route to the corresponding chiral alcohol, (6-methoxy-2,3-dihydro-1H-inden-1-yl)methanol.
Table 2: Relative Reaction Rates of Enzymatic Reduction of Substituted Benzaldehydes Note: This table illustrates the effect of substituents on the rate of enzymatic reduction by E. coli JM109 whole cells. Data is generalized from published research. nih.gov
| Substrate | Relative Rate |
| Benzaldehyde | 1.00 |
| 4-Methoxybenzaldehyde | 1.75 |
| 2,4-Dimethoxybenzaldehyde | 3.25 |
| 4-Nitrobenzaldehyde | 0.50 |
Enzymatic Oxidations: While less common than reductions, enzymatic oxidation of the aldehyde to the corresponding carboxylic acid (6-methoxyindane-1-carboxylic acid) is also feasible using specific oxidoreductases. This transformation provides a direct route to the carboxylic acid under mild conditions.
Development of Novel Catalytic Systems Utilizing this compound as a Ligand Precursor
The aldehyde functionality of this compound serves as a convenient chemical handle for the synthesis of more complex molecules that can act as ligands for transition metals. By reacting the aldehyde with various amines or hydrazines, a diverse library of Schiff base or hydrazone ligands can be generated.
For example, condensation with a substituted thiosemicarbazide (B42300) would yield a thiosemicarbazone. This new molecule, possessing nitrogen and sulfur donor atoms, can chelate to a metal center, such as palladium(II). The resulting metal complex can then be investigated for its own catalytic activity in reactions like C-C cross-coupling or for its potential biological properties. The synthesis of palladium(II) complexes with ligands derived from a different methoxy-substituted carbaldehyde has demonstrated the viability of this approach. rsc.org The chiral indane backbone derived from this compound could also be exploited to create chiral ligands for asymmetric catalysis.
Future Perspectives in 6 Methoxyindane 1 Carbaldehyde Research
Development of Sustainable and Atom-Economical Synthetic Routes
The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce waste and environmental impact. nih.gov Future research into the synthesis of 6-Methoxyindane-1-carbaldehyde will likely prioritize the development of sustainable and atom-economical routes over traditional multi-step procedures that may involve hazardous reagents and generate significant waste.
Current synthetic approaches to similar indanone scaffolds can be metal- and additive-free, utilizing environmentally benign catalysts. rsc.org For instance, a hypothetical sustainable route to this compound could involve an intramolecular hydroacylation of a corresponding 2-vinylbenzaldehyde (B1595024) derivative. This approach, catalyzed by a simple organic molecule like L-proline, would offer a greener alternative to transition-metal-catalyzed methods. rsc.org
Another promising avenue is the use of task-specific ionic liquids, which can act as both the solvent and catalyst, often allowing for reactions to occur at room temperature with high yields and easy product separation. acs.orgresearchgate.net The development of such a process for this compound would significantly enhance its environmental footprint.
Table 1: Comparison of a Hypothetical Traditional vs. Sustainable Synthetic Route for this compound
| Feature | Hypothetical Traditional Route | Hypothetical Sustainable Route |
| Starting Materials | Multi-step from commodity chemicals | Readily available vinylbenzaldehyde derivative |
| Catalyst | Stoichiometric strong acid or base | Catalytic L-proline or ionic liquid |
| Solvent | Chlorinated organic solvents | Benign solvent (e.g., water, ethanol) or solvent-free |
| Byproducts | Significant inorganic salt waste | Minimal, primarily water |
| Energy Input | High temperatures often required | Room temperature or gentle heating |
| Atom Economy | Moderate | High |
Exploration of Undiscovered Reactivity Patterns and Chemical Transformations
The aldehyde and methoxy-substituted aromatic ring in this compound are ripe for the exploration of novel reactivity patterns. The aldehyde group is a versatile handle for a multitude of transformations, including but not limited to, aldol (B89426) condensations, Wittig reactions, and reductive aminations.
Future research could focus on diastereoselective and enantioselective transformations of the aldehyde group, leveraging the rigid indane backbone to control the stereochemical outcome of reactions. The development of novel organocatalytic or transition-metal-catalyzed reactions that are specific to the electronic and steric environment of this compound could lead to the discovery of new chemical entities with unique biological or material properties.
Furthermore, the methoxy (B1213986) group can be a target for demethylation to reveal a phenol, which can then be used for further functionalization, or it can direct electrophilic aromatic substitution to specific positions on the benzene (B151609) ring, allowing for the synthesis of polysubstituted indane derivatives.
Integration with Advanced Automation and High-Throughput Experimentation Platforms
To accelerate the discovery of new reactions and the optimization of existing ones, the integration of this compound research with advanced automation and high-throughput experimentation (HTE) platforms is essential. HTE allows for the rapid screening of a large number of reaction conditions, including catalysts, solvents, temperatures, and reactant ratios, in parallel. semanticscholar.org
For example, a library of catalysts could be screened for a specific transformation of the aldehyde group in this compound, with the reaction outcomes analyzed rapidly by techniques such as mass spectrometry or high-performance liquid chromatography. This approach would dramatically reduce the time and resources required for reaction development compared to traditional one-at-a-time experimentation. nih.gov
Table 2: Hypothetical High-Throughput Screening Campaign for a Novel Reaction of this compound
| Parameter | Variables Screened |
| Catalysts | Library of 96 different transition metal catalysts and organocatalysts |
| Solvents | 10 different solvents with varying polarity and properties |
| Bases/Additives | 24 different organic and inorganic bases/additives |
| Temperature | 5 different temperatures ranging from 25°C to 100°C |
| Concentration | 4 different concentrations of reactants |
| Total Number of Experiments: 96 x 10 x 24 x 5 x 4 = 460,800 |
Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Design
Computational Design and Prediction of Novel Derivatives with Tailored Reactivity
Computational chemistry offers powerful tools for the in silico design and prediction of the properties of novel this compound derivatives. Using methods such as Density Functional Theory (DFT), researchers can model the electronic structure and reactivity of hypothetical molecules before they are synthesized in the lab.
This computational approach can be used to:
Predict Reactivity: Calculate activation energies for potential reactions to determine their feasibility.
Design for Specific Properties: Tailor the electronic and steric properties of derivatives to achieve desired reactivity or biological activity. For instance, computational screening could identify derivatives of this compound with optimal binding affinity for a particular biological target. ajchem-a.com
Elucidate Reaction Mechanisms: Investigate the detailed step-by-step mechanism of novel transformations.
By combining computational design with experimental synthesis, the development of new functional molecules based on the this compound scaffold can be significantly accelerated and rationalized.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 6-Methoxyindane-1-carbaldehyde, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves methoxylation and formylation of indane precursors. For example, methoxy groups can be introduced via nucleophilic substitution using methoxide ions under anhydrous conditions, followed by aldehyde functionalization via Vilsmeier-Haack formylation (reagent: POCl₃/DMF) . Key variables include temperature control (0–5°C during formylation to minimize side reactions) and solvent selection (e.g., dichloromethane for polar intermediates). Yield optimization requires monitoring by TLC and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies methoxy (δ ~3.8 ppm) and aldehyde (δ ~9.8 ppm) protons. Coupling patterns distinguish indane ring protons (ABX systems) .
- XRD : Single-crystal X-ray diffraction (using SHELX programs ) resolves bond angles (e.g., C-O-C ~121°) and confirms regiochemistry. For example, reports torsional angles (e.g., F7—C25—F8: 106.5°) in analogous fluorinated aldehydes, highlighting steric effects .
- MS : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 178.12) .
Q. How can researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer : Stability studies should monitor aldehyde oxidation and moisture sensitivity. Use accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC analysis (C18 column, acetonitrile/water mobile phase). Compare peak area reductions against fresh samples. Store under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer : Density Functional Theory (B3LYP/6-311+G(d,p)) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic sites. For example, the aldehyde carbon (LUMO energy ~–1.2 eV) is susceptible to nucleophilic attack. Solvent effects (PCM model) and substituent electronic contributions (methoxy group’s +M effect) are quantified to rationalize reaction barriers .
Q. What strategies resolve contradictions in reported synthetic yields or spectroscopic data for this compound derivatives?
- Methodological Answer :
- Reproducibility Checks : Replicate procedures with strict control of anhydrous conditions and catalyst loading (e.g., AlCl₃ in Friedel-Crafts steps ).
- Statistical Analysis : Apply ANOVA to compare yields across studies (e.g., 60–75% range) and identify outliers due to trace moisture or impurities.
- Advanced Characterization : Use 2D NMR (COSY, HSQC) to confirm signal assignments in complex spectra .
Q. How can researchers design analogs of this compound for structure-activity relationship (SAR) studies in medicinal chemistry?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the methoxy group with ethoxy or halogens (e.g., Cl, Br) to modulate lipophilicity (logP) and H-bonding.
- Aldehyde Derivatization : Convert to hydrazones or oximes for improved stability. Assess pharmacokinetics via in vitro assays (e.g., microsomal stability, CYP450 inhibition) .
Q. What mechanistic insights explain side reactions during large-scale synthesis of this compound?
- Methodological Answer : Side products (e.g., dimerized aldehydes or over-oxidized acids) arise from poor heat dissipation or excessive reagent stoichiometry. Use reaction calorimetry to monitor exotherms and scale-up via flow chemistry (residence time <5 min) to suppress byproducts . GC-MS identifies trace impurities (e.g., 6-Methoxyindane-1-carboxylic acid from aldehyde oxidation ).
Methodological Best Practices
- Data Validation : Cross-validate NMR shifts with computational predictions (ChemDraw) and reference databases (NIST WebBook ).
- Crystallography : Refine XRD data with SHELXL to resolve disorder in methoxy or aldehyde groups.
- Error Analysis : Report uncertainties in bond angles (±0.5°) and yields (±2%) using IUPAC guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
